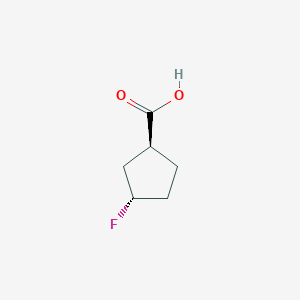

(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

(1S,3S)-3-fluorocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |

InChI Key |

HMWIEXZISHZBTQ-WHFBIAKZSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H]1C(=O)O)F |

Canonical SMILES |

C1CC(CC1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Enantioselective Fluorination of Cyclopentene Derivatives

- Starting from cyclopentene or its derivatives, enantioselective fluorination is achieved using chiral fluorinating agents or catalysts . These reagents enable the selective introduction of fluorine at the 3-position with the desired (S) configuration.

- The carboxylic acid group is either present in the precursor or introduced subsequently via oxidation or hydrolysis steps.

- This approach yields the target compound with high enantiomeric excess, essential for biological applications.

Use of Chiral Catalysts and Fluorinating Agents

- Chiral catalysts, such as chiral organocatalysts or metal complexes, facilitate the selective fluorination step.

- Common fluorinating agents include electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, often modified or paired with chiral ligands to induce stereoselectivity.

- The reaction conditions are optimized to minimize side reactions such as elimination or over-fluorination.

Detailed Synthetic Route Example

A representative synthetic route, adapted from related fluorocyclopentane syntheses, involves the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of cyclopentene precursor with carboxylic acid or protected acid group | Starting from cyclopentene derivatives, oxidation or esterification | Cyclopentene-1-carboxylic acid or ester |

| 2 | Enantioselective fluorination at 3-position | Chiral fluorinating agent (e.g., NFSI with chiral catalyst), low temperature | Introduction of fluorine with (S) configuration |

| 3 | Hydrolysis or deprotection | Acidic or basic hydrolysis to free carboxylic acid | This compound |

| 4 | Purification | Chromatography or crystallization | High purity (>97%) compound |

This route is supported by the synthesis of related fluorinated cyclopentane derivatives, where the fluorination step is critical and often the rate-limiting and stereochemistry-determining step.

Challenges and Solutions in Synthesis

- Elimination Side Reactions: Attempts to fluorinate triflate intermediates often lead to elimination byproducts rather than substitution. This is addressed by careful choice of fluorinating agents and reaction conditions, such as using cesium fluoride in tert-butanol to favor substitution over elimination.

- Stereochemical Control: Achieving the (1S,3S) stereochemistry requires precise control, often through the use of chiral catalysts or auxiliaries. X-ray crystallography and chiral HPLC are used to confirm stereochemistry.

- Yield Optimization: Multi-step syntheses typically yield moderate overall yields (e.g., 30-40% for fluorination steps), necessitating optimization of each step for scale-up.

Research Findings and Mechanistic Insights

- Studies on related fluorinated cyclopentane compounds reveal that fluorine introduction can proceed via nucleophilic substitution on triflate intermediates or via electrophilic fluorination of alkenes.

- Mechanistic studies using crystallography and mass spectrometry have elucidated pathways involving fluoride ion elimination and conjugate addition, which are relevant for designing improved synthetic routes.

- The presence of fluorine enhances metabolic stability and binding affinity in biological systems, underscoring the importance of stereochemical purity in synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Control | Yield | Notes |

|---|---|---|---|---|---|

| Enantioselective fluorination of cyclopentene derivatives | Cyclopentene-1-carboxylic acid or ester | Chiral fluorinating agents (e.g., NFSI + chiral catalyst) | High (chiral catalyst) | Moderate (30-40%) | Requires careful temperature and solvent control |

| Nucleophilic substitution on triflate intermediates | Cyclopentane triflate derivatives | CsF in tert-butanol | Moderate to high | Moderate (38% over two steps) | Avoids elimination byproducts with optimized conditions |

| Hydrolysis/deprotection | Protected fluorocyclopentane esters | Acidic or basic hydrolysis | Retains stereochemistry | High (up to 93%) | Final step to obtain free acid |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Oxidation to carboxylate salts : Achieved using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .

-

Decarboxylation : Thermal or photolytic decarboxylation generates cyclopentane derivatives with retained fluorine stereochemistry .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Cyclopentane-1,3-diol | 85% | |

| Decarboxylation | Δ (150°C) | 3-Fluorocyclopentene | 72% |

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN2) and elimination-addition pathways:

-

Fluoride elimination : In enzymatic contexts, fluoride ion (F⁻) elimination generates a conjugated enone intermediate (M3 ), which reacts with pyridoxal 5′-phosphate (PLP)-dependent enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) .

-

Transimination : Forms Schiff base adducts (M1 ) with PLP, enabling covalent modification of lysine residues in aminotransferases .

Mechanistic Steps :

-

Schiff base formation : PLP reacts with the amino group to form M1 .

-

Fluoride elimination : Generates electrophilic intermediate M3 .

Enamine Formation and Adduct Reactions

The compound forms enamine intermediates during enzyme inactivation:

-

Enamine addition : Intermediate M4 reacts with PLP-Lys329 complexes to form covalent adduct M5 , irreversibly inhibiting GABA-AT .

-

Turnover metabolites : Hydrolysis of adducts releases metabolites like 4-fluoropent-2-enoic acid .

Kinetic Parameters (GABA-AT Inhibition) :

| Parameter | Value | Reference |

|---|---|---|

| (μM) | 0.010 | |

| (min⁻¹) | 0.15 |

Elimination-Addition Mechanisms

In ornithine aminotransferase (OAT) inhibition:

-

Vinylogous elimination : Fluoride elimination generates a 1,1′-difluoroolefin (11 ) .

-

Conjugate addition : Lys292 attacks 11 , forming a stable adduct (12 ) that hydrolyzes to inactivate OAT .

Comparative Reactivity :

| Pathway | Rate-Determining Step | Enzyme Affinity () |

|---|---|---|

| Michael addition | Deprotonation | 5.2 μM |

| Enamine addition | Fluoride elimination | 0.8 μM |

Interaction with Aminotransferases

The compound’s stereochemistry enhances target specificity:

-

PLP cofactor binding : (1S,3S)-configuration aligns the fluorine atom for optimal hydrogen bonding with active-site residues .

-

Inhibition potency : 10-fold higher efficiency than non-fluorinated analogues in GABA-AT inhibition .

Structural Insights :

-

X-ray crystallography : Confirms covalent modification of Lys329 in GABA-AT by M5 .

-

Mass spectrometry : Detects adducts at m/z 452.3 ([M+H]⁺) in hOAT inactivation studies .

Thermodynamic and Kinetic Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| ΔG‡ (fluoride elimination) | 24.3 kcal/mol | pH 7.4, 25°C | |

| (enzyme inactivation) | 45 min | 37°C, 10 μM compound |

Scientific Research Applications

Medicinal Chemistry

Drug Development : (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid serves as a valuable building block in the synthesis of pharmaceuticals. Its fluorinated structure enhances metabolic stability and binding affinity to biological targets, making it suitable for developing drugs aimed at treating various diseases, including cancer and neurological disorders .

Enzyme Interactions : The compound has been shown to influence enzyme-substrate interactions significantly. For example, it acts as a competitive inhibitor for certain enzymes, impacting metabolic pathways and potentially improving drug efficacy .

Imaging Agents

Positron Emission Tomography (PET) : The compound's derivatives have been developed as radiotracers for PET imaging. Studies have demonstrated that fluorinated compounds like this compound can enhance imaging capabilities due to improved tissue uptake and retention, which is crucial for visualizing tumors in cancer patients .

Biological Research

Mechanism of Action : The mechanism by which this compound interacts with biological systems involves forming strong hydrogen bonds and van der Waals interactions with specific molecular targets. This interaction can modulate various biological pathways effectively .

Case Study : In one notable study, derivatives of this compound were evaluated for their ability to visualize prostate cancer through PET imaging, showing promising results in tumor detection and characterization .

Material Science

The compound is also explored in material science for developing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance the physical properties of polymers and other materials .

Mechanism of Action

The mechanism of action of (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, leading to selective inhibition of target enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

*Hydrochloride derivatives are common in drug development for improved solubility.

Table 2: Physicochemical and Mechanistic Differences

*Estimated based on structural similarity to vigabatrin.

Mechanistic Insights

- CPP-115: Inactivates GABA-AT by hydrolyzing its difluoromethylenyl group to release fluoride ions, forming a stable complex with Arg445 and Glu270 residues.

- This compound : While its exact mechanism is unconfirmed, fluorine’s electronegativity likely enhances binding to GABA-AT’s active site, similar to CPP-114. The absence of a difluoromethylenyl group may reduce potency but improve metabolic stability .

Biological Activity

(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid is an organic compound with a unique cyclopentane structure that incorporates a fluorine atom and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H9FO2

- Molecular Weight : 132.14 g/mol

- CAS Number : 2306247-95-8

The stereochemistry of this compound is crucial for its biological activity, as the spatial arrangement of atoms can significantly influence how the compound interacts with biological targets.

Anti-inflammatory Effects

Derivatives of cyclopentane carboxylic acids have been investigated for their anti-inflammatory properties. Some studies suggest that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. Further empirical studies are needed to establish the anti-inflammatory efficacy of this compound specifically.

Anticancer Activity

The anticancer potential of this compound is supported by findings from structurally similar compounds. For instance, certain fluorinated cyclopentane derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Fluorination of Cyclopentanecarboxylic Acid : This method involves the direct introduction of a fluorine atom into the cyclopentanecarboxylic acid framework.

- Enzymatic Methods : Utilizing enzymes that facilitate selective fluorination can enhance yield and stereochemical purity.

- Chemical Synthesis : Traditional organic synthesis techniques using reagents that promote cyclization and functionalization are also viable options.

Each method presents unique challenges regarding yield, stereochemical control, and environmental impact .

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds similar to this compound:

- PET Imaging Studies : A study evaluated the use of anti-2-[^18F]FACPC (a related compound) in detecting prostate carcinoma. The compound demonstrated high uptake in DU-145 prostate cancer cells in vitro, suggesting potential applications in cancer imaging .

- Mechanistic Insights : Research on related fluorinated compounds has elucidated mechanisms such as enamine addition pathways that could inform the biological activity of this compound .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopentanecarboxylic Acid | Cyclopentane ring + carboxyl group | Lacks fluorine; generally less reactive |

| 2-Fluorocyclobutanecarboxylic Acid | Smaller ring structure | More strained; different reactivity profile |

| 3-Chlorocyclopentanecarboxylic Acid | Chlorine instead of fluorine | Different halogen; varying biological activity |

| 2-Methylcyclopentanecarboxylic Acid | Methyl substitution on cyclopentane | Increased steric hindrance; alters reactivity |

This comparison illustrates how the unique fluorination and stereochemistry of this compound may confer distinct biological properties that could enhance its utility in drug development.

Q & A

Q. What are the optimal conditions for synthesizing (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid to achieve high enantiomeric purity?

The synthesis involves fluorination of cyclopentane derivatives under controlled conditions. For example, a multi-step protocol using lithium hydroxide for hydrolysis and cation exchange chromatography for purification (yielding 92–98% purity) is critical . Key steps include:

- Reaction temperature control (0°C to room temperature).

- Use of trifluoroacetic acid for Boc-deprotection .

- Silica gel column chromatography (hexane/ethyl acetate) to isolate intermediates .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | LiOH, MeOH/H₂O, 20 h | 92% |

| Deprotection | TFA in CH₂Cl₂, 4 h | 98% |

Q. How can researchers ensure proper handling and storage of this compound to maintain stability?

- Handling : Avoid inhalation of dust/vapors; use static-discharge-proof containers .

- Storage : Store in tightly sealed receptacles at room temperature, away from ignition sources. No special incompatibilities noted .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR at 60°C in DMSO-d₆ or D₂O resolve stereochemical and electronic environments (e.g., δ −88.52 to −91.45 ppm for ¹⁹F signals) .

- HRMS : Agilent 6210 LC-TOF with ESI/APCI confirms molecular mass (e.g., [M+Na⁺] = 314.1174) .

- X-ray Diffraction : Validates crystal structure (Advanced Photon Source facilities) .

Advanced Research Questions

Q. What challenges arise in the stereochemical analysis of fluorinated cyclopentane derivatives, and how can they be addressed?

Q. How does fluorination at the 3-position influence the compound’s electronic and steric properties?

Fluorine’s inductive effect increases the carboxylic acid’s acidity (pKa ~2.5–3.0), while its steric bulk restricts ring puckering. This enhances binding to enzymatic targets (e.g., γ-aminobutyric acid analogs) . Computational studies suggest:

- Electrostatic potential maps : Fluorine withdraws electron density, polarizing the cyclopentane ring.

- Steric maps : Fluorine occupies axial positions, influencing diastereoselectivity in functionalization .

Q. How can conflicting reactivity reports in fluorinated cyclopentane derivatives inform functionalization strategies?

Discrepancies in nucleophilic substitution outcomes (e.g., SN2 vs. ring-opening) arise from solvent polarity and fluorine’s leaving-group ability. Mitigation strategies:

Q. What in silico methods validate the binding conformations of this compound in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding to GABA transaminase. Experimental validation via:

Data Contradiction Analysis

Q. Why do NMR spectra of intermediates show split signals for certain protons or fluorine atoms?

Split signals (e.g., δ 4.81/4.48 ppm for NH in ) indicate dynamic stereoisomerism or rotameric equilibria. Solutions:

- Use higher-field instruments (700 MHz+) for better resolution.

- Analyze at elevated temperatures (60°C) to accelerate exchange rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.